2,2-二氨基庚二酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

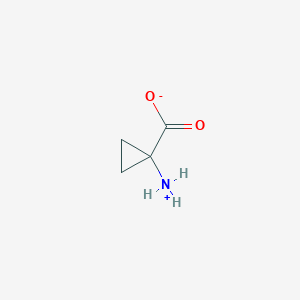

“2,2-Diaminoheptanedioic acid”, also known as “2,6-Diaminopimelic acid”, is a chemical compound with the molecular formula C7H14N2O4 . It is produced in bacteria and is a component of the cell wall. It is also synthesized by higher plants . This compound is essential for microbial metabolism and is a potential marker for quantification of microbial proteins .

Synthesis Analysis

The synthesis of “2,2-Diaminoheptanedioic acid” has been realized via pure enzyme catalysis from lysine hydroxylation and decarboxylation . An efficient, green, and sustainable biosynthetic method on an industrial scale has been developed for its production . This approach involves a two-stage hydroxylation and decarboxylation process using engineered E. coli BL21 (DE3) cell catalysis .

Molecular Structure Analysis

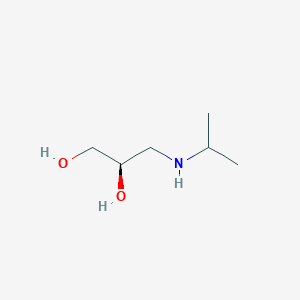

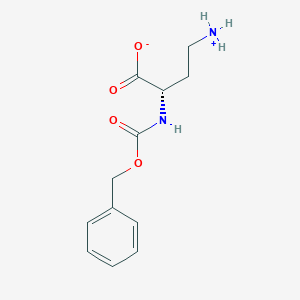

The molecular structure of “2,2-Diaminoheptanedioic acid” contains a total of 26 bonds. There are 12 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 2 carboxylic acids (aliphatic), 2 primary amines (aliphatic), and 2 hydroxyl groups .

Physical And Chemical Properties Analysis

“2,2-Diaminoheptanedioic acid” has a molecular weight of 190.20 . It is a white to off-white powder . The melting point is approximately 295 °C .

科学研究应用

2,2-Diaminoheptanedioic Acid: A Comprehensive Analysis of Scientific Research Applications

Microbial Metabolism Marker: 2,2-Diaminoheptanedioic acid, also known as 2,6-Diaminopimelic acid, plays a crucial role in microbial metabolism. It serves as a potential marker for the quantification of microbial proteins, which is essential for understanding microbial growth and activity in various environments. This compound is majorly quantified using gradient high-performance liquid chromatography (HPLC), providing a sensitive and reliable method for microbial protein analysis .

Synthesis of Tripeptides: This compound is utilized as a building block in the synthesis of tripeptides. Tripeptides are small molecules composed of three amino acids linked by peptide bonds and have various applications in biochemical research, including the study of protein structure and function .

Derivatives Formation: 2,2-Diaminoheptanedioic acid is also involved in the synthesis of γ-glutamyldiaminopimelic acid derivatives. These derivatives have potential applications in the development of novel antibiotics, as they mimic the structure of peptides that are essential for bacterial cell wall synthesis .

Enzymatic Pathway Studies: A variant of the diaminopimelic acid (DAP) pathway involves the enzyme diaminopimelate aminotransferase (DapL), which catalyzes the direct conversion of tetrahydrodipicolinate (THDPA) to ll-DAP. Studying this pathway can provide insights into amino acid synthesis and its regulation in microorganisms .

安全和危害

未来方向

While the future directions of “2,2-Diaminoheptanedioic acid” are not explicitly mentioned in the search results, it’s worth noting that controlled drug delivery systems are being developed to combat the problems associated with conventional drug delivery . This could potentially involve the use of “2,2-Diaminoheptanedioic acid” in the future.

作用机制

Target of Action

The primary targets of 2,2-Diaminoheptanedioic acid, also known as 2,6-Diaminopimelic Acid, are the UDP-N-acetylmuramoyl-L-alanyl-D-glutamate–2,6-diaminopimelate ligase in Escherichia coli (strain K12) and Meso-diaminopimelate D-dehydrogenase in Corynebacterium glutamicum . These enzymes play crucial roles in the biosynthesis of bacterial cell-wall peptidoglycan .

Mode of Action

2,2-Diaminoheptanedioic acid interacts with its targets by being incorporated into the bacterial cell wall. Specifically, it catalyzes the addition of meso-diaminopimelic acid to the nucleotide precursor UDP-N-acetylmuramoyl-L-alanyl-D-glutamate (UMAG) in the biosynthesis of bacterial cell-wall peptidoglycan .

Biochemical Pathways

The compound is involved in the diaminopimelic acid (DAP) pathway, which is used for lysine biosynthesis in certain bacteria . This pathway uses diaminopimelate aminotransferase (DapL) to catalyze the direct conversion of tetrahydrodipicolinate (THDPA) to LL-DAP .

Result of Action

The incorporation of 2,2-Diaminoheptanedioic acid into the bacterial cell wall results in the formation of a stable cell wall structure. This is crucial for the survival and growth of the bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2-Diaminoheptanedioic acid. For instance, it is widely present in almost all true bacteria (not found in archaea), with its content accounting for 0.02-0.2% of the total cell dry weight . It exists in soluble components and cell wall components within the cell

属性

IUPAC Name |

2,2-diaminoheptanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4/c8-7(9,6(12)13)4-2-1-3-5(10)11/h1-4,8-9H2,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWJUUUDZFZUKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(C(=O)O)(N)N)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70598484 |

Source

|

| Record name | 2,2-Diaminoheptanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Diaminoheptanedioic acid | |

CAS RN |

2577-62-0 |

Source

|

| Record name | 2,2-Diaminoheptanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B556880.png)